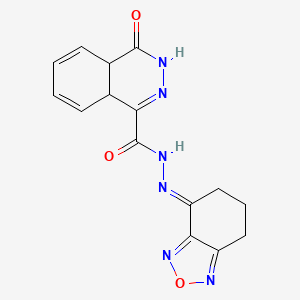![molecular formula C15H23N3O3S B6085042 1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide (also known as DMAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAP is a piperidine derivative that is commonly used as a catalyst in organic chemistry reactions.
Mécanisme D'action
DMAP acts as a nucleophilic catalyst, which means it donates a pair of electrons to the reaction substrate. This enhances the electrophilicity of the substrate, making it more reactive. DMAP also stabilizes the intermediate products formed during the reaction, which increases the overall reaction rate.
Biochemical and Physiological Effects:
DMAP has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant and can cause skin and eye irritation upon contact. It is important to handle DMAP with caution and use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available. It is also highly effective in a wide range of reactions. However, DMAP has some limitations. It is air-sensitive and can degrade over time, reducing its effectiveness. It can also be difficult to remove from reaction products, which can affect the purity of the final product.
Orientations Futures
There are several future directions for research on DMAP. One area of interest is the development of new and more efficient synthesis methods. Another area of research is the use of DMAP in the synthesis of new pharmaceuticals and natural products. Additionally, there is potential for DMAP to be used in other fields of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, DMAP is a versatile and widely used catalyst in organic chemistry. It has several advantages and limitations in lab experiments and has potential applications in various fields of research. Further research is needed to fully understand the biochemical and physiological effects of DMAP and to explore its potential for new applications.
Méthodes De Synthèse
DMAP can be synthesized using a variety of methods, including the reaction of piperidine with dimethylsulfamoyl chloride and 4-methylphenyl isocyanate. Another method involves the reaction of 1,1-dimethylhydrazine with 4-methylphenyl isocyanate and sulfonyl chloride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
DMAP has a wide range of applications in scientific research, particularly in organic chemistry. It is commonly used as a catalyst for various reactions, including esterification, amidation, and acylation. DMAP has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-methylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-6-8-14(9-7-12)16-15(19)13-5-4-10-18(11-13)22(20,21)17(2)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDPTOQFNYXBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(4-methylphenyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6084962.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![N-(2,3-difluoro-4-methylbenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6085005.png)
![[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6085009.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085015.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)
![N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide](/img/structure/B6085030.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
![1-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6085067.png)